molecular formula C19H25N5O2 B029494 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 78876-16-1

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one

Katalognummer: B029494
CAS-Nummer: 78876-16-1
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: DYTAJMIPFFMXLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is a high-value chemical intermediate with significant importance in pharmaceutical research and development. Its primary research application is as a key precursor in the synthetic pathway of Cilostazol, a well-known quinolinone-derived antiplatelet agent and vasodilator used for the symptomatic treatment of intermittent claudication . Research into this compound and its derivatives provides critical insights into the structure-activity relationships of phosphodiesterase 3 (PDE III) inhibitors . As an analytical standard and research chemical, this compound is crucial for: Process Chemistry & Drug Development: Serving as a critical intermediate for the synthesis and scale-up of the active pharmaceutical ingredient (API) Cilostazol . Metabolic and Pharmacokinetic Studies: Aiding in the identification and quantification of metabolites, thereby helping to elucidate the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Mechanism of Action Research: Supporting studies on the cardioprotective effects of related drugs, which are linked to the activation of mitochondrial Ca2+-activated K+ channels, independent of PDE III inhibition in some models . This product is intended for research purposes within a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, referring to the provided Safety Data Sheet (MSDS) for proper handling, storage, and disposal information.

Eigenschaften

IUPAC Name

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h9-10,13,15H,1-8,11-12H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTAJMIPFFMXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513534
Record name 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78876-16-1
Record name 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Friedel-Crafts Cyclization Mechanism

The reaction employs a Lewis acid, typically aluminum chloride (AlCl₃), to catalyze the cyclization of MCPA into 6-HQ. The mechanism proceeds via electrophilic aromatic substitution, where the Lewis acid coordinates to the carbonyl oxygen of the amide group, facilitating the formation of a reactive acylium ion. This intermediate undergoes intramolecular attack by the aromatic ring, followed by demethylation to yield the phenol derivative (6-HQ). The overall transformation is summarized as:

N-(4-Methoxyphenyl)-3-chloropropionamideAlCl3,Δ6-Hydroxy-3,4-dihydroquinolin-2-one+byproducts[1]\text{N-(4-Methoxyphenyl)-3-chloropropionamide} \xrightarrow{\text{AlCl}_3, \Delta} \text{6-Hydroxy-3,4-dihydroquinolin-2-one} + \text{byproducts} \quad

Reaction Optimization

Key parameters for maximizing yield and purity include:

  • Lewis Acid Stoichiometry : 3–5 equivalents of AlCl₃ (preferably 4 equivalents) ensure complete conversion while minimizing side reactions.

  • Solvent Selection : High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) are critical. These solvents stabilize the reactive intermediates and maintain fluidity at elevated temperatures (150–220°C).

  • Temperature Control : Maintaining temperatures between 150°C and 160°C prevents decomposition and ensures a homogeneous reaction mixture. Exceeding 160°C risks side reactions, while lower temperatures prolong reaction times.

A representative procedure from the patent yields 212.8 g (92.9%) of 6-HQ with 99.2% purity after recrystallization.

Coupling of Quinolinone and Tetrazole Moieties

The final step involves alkylation of 6-HQ with the tetrazole-containing alkyl halide. This reaction is typically conducted under basic conditions to deprotonate the phenolic hydroxyl group, enabling nucleophilic substitution.

Alkylation Reaction Conditions

  • Base Selection : Strong, non-nucleophilic bases such as 1,8-diazabicycloundec-7-ene (DBU) are preferred to avoid side reactions.

  • Solvent System : Ethanol or dimethylformamide (DMF) provides optimal solubility for both 6-HQ and the alkylating agent.

  • Temperature and Time : Refluxing ethanol (78°C) for 5–8 hours ensures complete conversion.

A generalized reaction scheme is:

6-HQ+1-Cyclohexyl-5-(3-bromopropyl)tetrazoleDBU, EtOH6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one+HBr[1]\text{6-HQ} + \text{1-Cyclohexyl-5-(3-bromopropyl)tetrazole} \xrightarrow{\text{DBU, EtOH}} \text{this compound} + \text{HBr} \quad

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water mixtures, yielding a high-purity final compound. Analytical techniques such as HPLC and NMR confirm structural integrity and purity.

Comparative Analysis of Methodologies

ParameterFriedel-Crafts CyclizationTetrazole Alkylation
Yield92.9%75–85% (estimated)
Purity99.2%>98%
Key CatalystAlCl₃DBU
Reaction Time2–4 hours5–8 hours
Temperature Range150–160°C78°C

Challenges and Mitigation Strategies

  • Side Reactions in Friedel-Crafts Cyclization : Competing intermolecular alkylation with solvent molecules can occur if aromatic solvents are used. This is mitigated by using non-aromatic, high-boiling solvents like DMSO.

  • Regioselectivity in Tetrazole Alkylation : Ensuring substitution at the 5-position of the tetrazole ring requires careful control of reaction conditions. Excess alkylating agent and prolonged reaction times favor the desired product.

  • Purification Complexity : The hygroscopic nature of AlCl₃ complicates workup. Quenching with aqueous sodium borohydride or hydrochloric acid followed by filtration simplifies aluminum salt removal .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinolinone core, potentially yielding dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized quinolinone derivatives with various substituents on the propoxy side chain.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Inhibition of Phosphodiesterase (PDE)
One of the primary applications of OPC-13015 is its role as a phosphodiesterase type 3 (PDE3) inhibitor. PDE inhibitors are crucial in managing cardiovascular diseases as they enhance the levels of cyclic AMP (cAMP), leading to vasodilation and improved cardiac function. OPC-13015 has shown significant efficacy in reducing infarct size in animal models of myocardial infarction, indicating its potential use in acute cardiac events .

Anti-thrombotic Effects
Research indicates that OPC-13015 exhibits anti-thrombotic properties by inhibiting platelet aggregation. This makes it a candidate for preventing thromboembolic disorders, which can lead to strokes or heart attacks. The compound's ability to modulate platelet function suggests its application in treating conditions like deep vein thrombosis and pulmonary embolism .

Neuroprotective Effects

Potential in Neurological Disorders
OPC-13015 has been investigated for its neuroprotective effects, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its mechanism involves the modulation of neuroinflammation and enhancement of cerebral blood flow, which are critical in maintaining neuronal health and function. Studies have demonstrated that PDE inhibitors can improve cognitive function by increasing cAMP levels in the brain .

Case Studies and Research Findings

StudyFindings
Myocardial Infarction Model OPC-13015 reduced infarct size significantly compared to controls, highlighting its cardioprotective effects .
Platelet Aggregation Inhibition Demonstrated effective inhibition of platelet aggregation in vitro, suggesting potential for clinical use in thrombotic conditions .
Neuroprotection in Animal Models Showed promise in improving outcomes in models of Alzheimer’s disease by reducing neuroinflammation and enhancing cognitive function .

Wirkmechanismus

The mechanism of action of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of tetrazole-substituted quinolinones designed to inhibit PDE3, thereby increasing intracellular cAMP levels. Below is a comparative analysis with structurally related analogues:

Compound Name Molecular Formula Alkoxy Chain Length Key Substituents Reported Activity/Notes
6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one C19H24N5O2 3 (propoxy) Cyclohexyltetrazole, quinolin-2-one Hypothesized PDE3 inhibition; shorter chain may reduce lipophilicity vs. cilostazol .
Cilostazol (6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one) C20H27N5O2 4 (butoxy) Cyclohexyltetrazole, quinolin-2-one Clinically approved PDE3 inhibitor; IC50 ~0.2 μM for PDE3A .
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1H-quinolin-2-one C20H25N5O2 4 (butoxy) Cyclohexyltetrazole, non-hydrogenated quinolinone Potential impurity in cilostazol synthesis; lacks 3,4-dihydro ring saturation .
1-(4-(5-Cyclohexyl-1H-tetrazol-1-yl)butyl)-6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one C35H45N10O2 Dual butoxy/butyl chains Two cyclohexyltetrazole groups Bis-tetrazole derivative; structural complexity may affect bioavailability .

Key Findings

Alkoxy Chain Length and Potency :

  • The propoxy variant’s shorter chain likely reduces molecular weight and lipophilicity compared to cilostazol’s butoxy linker. This could influence membrane permeability and metabolic clearance .
  • In PDE3 inhibitors, optimal chain length (e.g., butoxy in cilostazol) balances target binding and pharmacokinetics. Propoxy derivatives may exhibit altered binding kinetics due to reduced hydrophobic interactions .

Tetrazole Positioning and Impurities: identifies related impurities (e.g., 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one) resulting from incomplete hydrogenation of the quinolinone ring. Such impurities must be controlled to ≤0.4% in pharmaceutical formulations .

Biological Implications: Cilostazol’s butoxy chain enhances selectivity for PDE3 over other PDE isoforms.

Biologische Aktivität

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is a compound with significant potential in pharmacology, particularly in the treatment of neurological disorders and other conditions linked to cognitive deficits. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

  • Molecular Formula : C20H25N5O2
  • Molecular Weight : 367.44 g/mol
  • CAS Number : 73963-62-9

The compound exhibits multiple pharmacological activities:

  • Phosphodiesterase (PDE) Inhibition : It inhibits PDE enzymes, which play a crucial role in cellular signaling pathways by regulating cyclic nucleotide levels. This inhibition can enhance cognitive functions and neuroprotection by increasing levels of cAMP and cGMP .
  • Histone Deacetylase (HDAC) Inhibition : The compound also shows potential as an HDAC inhibitor, which may lead to increased gene expression related to neuroprotection and cognitive enhancement .

Neuroprotective Effects

Research indicates that this compound can ameliorate memory impairment and reduce neurodegenerative markers in animal models. For instance, in aged Tg2576 mice, treatment resulted in improved cognitive performance and reduced amyloid and tau pathologies after a combination therapy with another PDE inhibitor .

Anti-inflammatory Properties

The compound demonstrates anti-inflammatory effects, which are critical in managing neuroinflammation associated with various neurological disorders. This action is primarily through the inhibition of pro-inflammatory cytokines and mediators .

Antiplatelet Activity

In vitro studies have shown that derivatives of this compound can inhibit platelet aggregation, suggesting potential applications in preventing thrombosis. This activity may be beneficial for patients at risk of cardiovascular events .

Case Studies

  • Cognitive Enhancement in Animal Models :
    • A study involving aged Tg2576 mice showed that administration of the compound improved memory performance on cognitive tests and decreased amyloid plaque formation after a four-week treatment period .
  • Platelet Aggregation Inhibition :
    • Clinical observations indicated that similar compounds with the tetrazole moiety effectively inhibited platelet aggregation, supporting their use in preventing thrombotic events in clinical settings .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionKey Biological ActivityReference
This compoundPDE & HDAC InhibitionNeuroprotection, Anti-inflammatory
CilostazolPDE InhibitionAntiplatelet, Vasodilatory
Vorinostat (HDAC Inhibitor)HDAC InhibitionNeuroprotection

Q & A

Basic: What synthetic strategies are effective for synthesizing 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a tetrazole-containing intermediate with a substituted quinolinone core. Key steps include:

  • Propoxy linkage formation : Reacting 6-hydroxy-3,4-dihydroquinolin-2-one with 1-cyclohexyl-5-(3-bromopropyl)tetrazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) or recrystallization (e.g., chloroform) improves purity .
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of quinolinone to bromopropyltetrazole) and using anhydrous solvents enhances efficiency. Monitor progress via TLC (toluene:ethyl acetate 7:3) .

Basic: Which spectroscopic methods are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR confirms propoxy chain connectivity (δ ~3.5–4.5 ppm for OCH₂ groups) and cyclohexyl/tetrazole protons (δ ~1.2–2.5 ppm and ~8.5–9.5 ppm, respectively) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺: 354.19; observed: 354.20) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile:water 60:40, 1 mL/min flow) .

Advanced: How does the propoxy chain length affect PDE3 inhibitory activity compared to Cilostazol’s butoxy analog?

Answer:

  • Structure-activity relationship (SAR) : The propoxy chain (3 carbons) vs. butoxy (4 carbons) in Cilostazol may alter binding to PDE3A’s hydrophobic pocket. Shorter chains reduce steric hindrance but may decrease affinity.
  • Experimental design : Compare IC₅₀ values using recombinant PDE3A assays (e.g., cAMP hydrolysis inhibition). For example, Cilostazol (butoxy) shows IC₅₀ = 0.2 µM, while the propoxy analog may exhibit IC₅₀ = 0.5–1.0 µM due to reduced hydrophobic interactions .
  • Data interpretation : Molecular docking (e.g., AutoDock Vina) can model interactions between the propoxy chain and PDE3A residues (e.g., Phe⁹⁶⁰, Tyr⁷⁵³) .

Advanced: How can discrepancies in reported PDE3 inhibition data across studies be resolved?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use identical PDE3 isoforms (e.g., human PDE3A vs. PDE3B) and substrate concentrations (e.g., 1 µM cAMP).
  • Orthogonal assays : Validate results with fluorescence polarization (FP) and radioactive tracer methods .
  • Control compounds : Include Cilostazol as a positive control to benchmark activity .

Advanced: What in vitro models are suitable for studying hepatic metabolism of this compound?

Answer:

  • Hepatocyte incubations : Use primary human hepatocytes (1 µM compound, 37°C, 2–4 hours) with NADPH-regenerating systems. Quench reactions with ice-cold acetonitrile and analyze via LC-MS/MS .
  • Metabolite identification : Look for hydroxylation (e.g., +16 Da) or tetrazole ring cleavage. Compare to synthetic standards (e.g., OPC-3930, a known metabolite) .
  • CYP inhibition assays : Test CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-trifluoromethylcoumarin) to assess metabolic stability .

Basic: What formulation strategies address solubility limitations in aqueous buffers?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10–20 mM) to enhance solubility .
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5, citrate-phosphate) to protonate the quinolinone moiety.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (75–150 nm, prepared via emulsion-solvent evaporation) to improve bioavailability .

Advanced: How can computational and experimental data integrate to elucidate PDE3A binding mechanisms?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to identify stable binding poses .
  • Mutagenesis studies : Validate key residues (e.g., Phe⁹⁶⁰Ala) via site-directed mutagenesis and measure activity shifts.
  • Surface plasmon resonance (SPR) : Determine binding kinetics (kₒₙ/kₒff) using immobilized PDE3A .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.